molecular formula C13H13Cl2NO B1356550 4-(2-Chlorophenoxy)benzylamine hydrochloride CAS No. 1170147-57-5

4-(2-Chlorophenoxy)benzylamine hydrochloride

Cat. No.: B1356550
CAS No.: 1170147-57-5
M. Wt: 270.15 g/mol
InChI Key: PWEYZRJAHCXATC-UHFFFAOYSA-N
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Description

4-(2-Chlorophenoxy)benzylamine hydrochloride is a useful research compound. Its molecular formula is C13H13Cl2NO and its molecular weight is 270.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(2-chlorophenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEYZRJAHCXATC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=C(C=C2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590037
Record name 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170147-57-5
Record name 1-[4-(2-Chlorophenoxy)phenyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Chlorophenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(2-Chlorophenoxy)benzylamine hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. Drawing upon established chemical principles and data from analogous compounds, this document offers insights into its synthesis, physicochemical properties, and potential biological activities, serving as a valuable resource for researchers engaged in drug discovery and development.

Introduction and Chemical Identity

This compound is a substituted benzylamine derivative characterized by a 2-chlorophenoxy moiety at the para-position of the benzylamine core. The hydrochloride salt form enhances its aqueous solubility, making it amenable to various biological assays and formulations[1][2]. Its unique structural features make it a valuable building block in the synthesis of more complex, biologically active molecules[1][2].

Table 1: Chemical Identity of this compound

PropertyValueSource
IUPAC Name (4-(2-chlorophenoxy)phenyl)methanamine hydrochlorideN/A
CAS Number 1170147-57-9[2]
Molecular Formula C₁₃H₁₃Cl₂NO[2]
Molecular Weight 270.16 g/mol [2]
Appearance White to off-white solid (predicted)[2]
Solubility Soluble in water[1][2]

Proposed Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction of Nitrile 4_hydroxybenzyl_cyanide 4-Hydroxybenzyl Cyanide intermediate 4-(2-Chlorophenoxy)benzyl Cyanide 4_hydroxybenzyl_cyanide->intermediate Base (e.g., K₂CO₃) Solvent (e.g., DMF) 2_chlorophenol 2-Chlorophenol 2_chlorophenol->intermediate final_product_base 4-(2-Chlorophenoxy)benzylamine intermediate->final_product_base Reducing Agent (e.g., LiAlH₄ in THF or Catalytic Hydrogenation) final_product_hcl 4-(2-Chlorophenoxy)benzylamine Hydrochloride final_product_base->final_product_hcl HCl in Ether

Figure 1: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 4-(2-Chlorophenoxy)benzyl Cyanide

This step involves a Williamson ether synthesis, a reliable method for forming ethers.

  • Reaction Setup: To a solution of 4-hydroxybenzyl cyanide (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

  • Addition of Reagents: Stir the mixture at room temperature for 30 minutes. Then, add 2-chlorophenol (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of 4-(2-Chlorophenoxy)benzyl Cyanide to 4-(2-Chlorophenoxy)benzylamine

The reduction of the nitrile group to a primary amine is a standard transformation.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, 2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Intermediate: Cool the suspension to 0 °C and slowly add a solution of 4-(2-chlorophenoxy)benzyl cyanide (1 equivalent) in anhydrous THF.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again. Filter the resulting solid and wash it with THF. Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-chlorophenoxy)benzylamine.

Step 3: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether.

  • Precipitation: Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.

Physicochemical and Spectroscopic Properties (Predicted)

Due to the lack of experimentally determined data for this compound, the following properties are predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale/Comparison Compound
Melting Point (°C) 180 - 200Benzylamine hydrochloride has a melting point of 262-263 °C. The larger, more complex structure of the target molecule may lead to a lower melting point.
pKa 8.5 - 9.5The pKa of the ammonium group in benzylamine is around 9.3. The phenoxy group is unlikely to significantly alter this value.
LogP 3.0 - 4.0The presence of the chlorophenoxy group increases the lipophilicity compared to benzylamine.
Predicted Spectroscopic Data

The following are predicted key signals for the characterization of this compound.

¹H NMR (in DMSO-d₆):

  • δ 8.5-9.0 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group.

  • δ 7.0-7.6 ppm (multiplet, 8H): Aromatic protons of the two phenyl rings. The protons on the benzylamine ring will likely appear as two doublets, while the protons on the chlorophenoxy ring will show a more complex multiplet pattern.

  • δ 4.0-4.2 ppm (singlet, 2H): Methylene protons (-CH₂-) adjacent to the ammonium group.

¹³C NMR (in DMSO-d₆):

  • δ 150-160 ppm: Aromatic carbon attached to the ether oxygen.

  • δ 115-140 ppm: Aromatic carbons.

  • δ 42-45 ppm: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy (KBr pellet):

  • 3000-2800 cm⁻¹: N-H stretching of the ammonium group.

  • ~3030 cm⁻¹: Aromatic C-H stretching.

  • ~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching.

  • ~1240 cm⁻¹: Aryl-O-C stretching (ether linkage).

  • ~750 cm⁻¹: C-Cl stretching.

Mass Spectrometry (ESI+):

  • [M+H]⁺ peak at m/z 234.07: Corresponding to the free amine C₁₃H₁₂ClNO.

  • Major fragmentation pathways: Likely to involve cleavage of the benzylic C-N bond and fragmentation of the ether linkage.

Potential Biological Activity and Applications

While specific biological data for this compound is limited, its structural motifs suggest potential applications in several areas of drug discovery and agrochemical research.

Pharmaceutical Applications

The phenoxybenzylamine scaffold is present in a number of biologically active compounds. For instance, phenoxybenzamine is a non-selective, irreversible alpha-adrenergic receptor antagonist[3]. This suggests that this compound and its derivatives could be investigated for their affinity towards adrenergic receptors.

Furthermore, many benzylamine derivatives are known to interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)[4]. Given its structural similarity to some known transporter ligands, this compound could be a starting point for the development of novel central nervous system (CNS) active agents.

Biological_Targets Compound 4-(2-Chlorophenoxy)benzylamine HCl Adrenergic_Receptors α-Adrenergic Receptors Compound->Adrenergic_Receptors Potential Antagonist Activity Monoamine_Transporters Monoamine Transporters (DAT, SERT, NET) Compound->Monoamine_Transporters Potential Modulatory Activity Other_Targets Other CNS Targets Compound->Other_Targets Exploratory Research

Figure 2: Potential biological targets for this compound.

Agrochemical Applications

Substituted benzylamines and phenoxy ethers are also found in various agrochemicals[1][2]. These compounds can act as herbicides, fungicides, or insecticides. The specific combination of the chlorophenoxy and benzylamine groups in this molecule makes it a candidate for screening in agrochemical discovery programs.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. Therefore, it should be handled with the caution appropriate for a novel chemical of unknown toxicity. The following precautions are based on data for related compounds such as benzylamine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a chemical intermediate with considerable potential for the development of novel pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its chemical properties, including a plausible synthetic route and predicted physicochemical and spectroscopic data. While further experimental validation is required, the information presented here serves as a solid foundation for researchers and scientists working with this compound. The exploration of its biological activity, particularly its interaction with CNS targets, warrants further investigation.

References

  • Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). JPH08291116A - Process for producing 4-(4-alkylphenoxy) benzylamines.
  • PubChem. (n.d.). 4-Chlorobenzylamine hydrochloride. Retrieved from [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(2), PL231-PL239.
  • Snyder, S. H., & Coyle, J. T. (1969). Phenoxybenzamine: potent inhibitor of dopamine-beta-hydroxylase. Journal of Pharmacology and Experimental Therapeutics, 165(1), 78-86.
  • PrepChem. (n.d.). Synthesis of 4-chlorobenzyl cyanide. Retrieved from [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(26), 231-239*.
  • Frang, H., et al. (2007). Phenoxybenzamine is a potent and selective inhibitor of the human norepinephrine transporter. European Journal of Pharmacology, 563(1-3), 101-107.

Sources

Methodological & Application

Application Notes and Protocols for the Spectroscopic Characterization of 4-(2-Chlorophenoxy)benzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(2-Chlorophenoxy)benzylamine hydrochloride is a versatile chemical intermediate with applications in pharmaceutical and agrochemical research.[1] Its unique structure, featuring a benzylamine core linked to a chlorophenoxy group, makes it a valuable building block in the synthesis of novel bioactive molecules.[1] Accurate structural elucidation and purity assessment are paramount for its use in drug discovery and development, necessitating robust analytical methodologies.[1] This guide provides in-depth application notes and detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful techniques for unambiguous structure confirmation of pharmaceutical compounds.[2]

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental procedures. The causality behind experimental choices is explained to empower the user to adapt these methods to similar chemical entities.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₁₂ClNO·HCl[1]

  • Molecular Weight: 270.16 g/mol [1]

  • CAS Number: 1170147-57-5[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, allowing for the elucidation of the molecular structure.

Causality in Experimental Design for NMR

The choice of solvent is critical when analyzing hydrochloride salts of amines. Protic deuterated solvents like D₂O can lead to the rapid exchange of the amine and ammonium protons, potentially broadening or even obscuring the signal of the N-H proton.[3] Therefore, a non-protic solvent like DMSO-d₆ is often preferred as it slows down this exchange, allowing for the observation of the ammonium proton signal. The presence of this signal is a key indicator of the salt form of the amine.[3] Furthermore, protonation of the amine group influences the chemical shifts of adjacent carbon atoms, providing additional confirmation of the hydrochloride salt.[3]

¹H NMR Spectroscopy Protocol

Objective: To obtain a high-resolution proton NMR spectrum for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm, high-precision)[4]

  • Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)

  • Pasteur pipette and bulb

  • Small vial

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Gently agitate the vial to ensure complete dissolution of the sample. The hydrochloride salt form enhances solubility in polar aprotic solvents like DMSO.

    • Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry NMR tube.[4]

    • If using an internal standard, add a very small amount of TMS to the NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Acquire the ¹H NMR spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) or TMS (δ = 0.00 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and assignments for this compound in DMSO-d₆. The electronegativity of the chlorine atom and the phenoxy oxygen, as well as the protonation of the amine group, will influence the chemical shifts.[5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
Aromatic (H2', H6')7.40 - 7.60d2HProtons on the benzyl ring, ortho to the CH₂NH₃⁺ group.
Aromatic (H3', H5')7.10 - 7.30d2HProtons on the benzyl ring, meta to the CH₂NH₃⁺ group and ortho to the phenoxy group.
Aromatic (H3, H4, H5, H6)6.90 - 7.50m4HProtons on the 2-chlorophenoxy ring, exhibiting complex splitting patterns.
CH₂~4.00s2HMethylene protons adjacent to the protonated amine and the benzyl ring. Deshielded due to proximity to the electron-withdrawing NH₃⁺ group.[6]
NH₃⁺8.50 - 9.50br s3HProtons of the ammonium group, typically appearing as a broad singlet. The chemical shift can be concentration and temperature-dependent.[3]
¹³C NMR Spectroscopy Protocol

Objective: To obtain a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments in the molecule.

Materials and Instrumentation: Same as for ¹H NMR.

Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of DMSO-d₆) is recommended for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Instrument Setup and Data Acquisition:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

    • Set the spectral width to cover the expected range of carbon signals (typically 0-170 ppm).

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A sufficient number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

Predicted ¹³C NMR Spectral Data and Interpretation

The table below outlines the predicted chemical shifts for the carbon atoms in this compound. The chemical shifts are influenced by the electronegativity of the substituents and the aromatic ring currents.[8]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C1' (ipso to CH₂NH₃⁺)130 - 135Quaternary carbon of the benzyl ring attached to the methylene group.
C2', C6'128 - 132Aromatic CH carbons on the benzyl ring.
C3', C5'118 - 122Aromatic CH carbons on the benzyl ring.
C4' (ipso to phenoxy)155 - 160Quaternary carbon of the benzyl ring attached to the phenoxy oxygen.
C1 (ipso to O)150 - 155Quaternary carbon of the chlorophenoxy ring attached to the ether oxygen.
C2 (ipso to Cl)125 - 130Quaternary carbon of the chlorophenoxy ring attached to chlorine.
C3, C4, C5, C6115 - 135Aromatic CH carbons of the chlorophenoxy ring.
CH₂40 - 45Methylene carbon, deshielded by the adjacent NH₃⁺ group.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like this compound.[9]

Causality in Experimental Design for Mass Spectrometry

For a hydrochloride salt of an amine, ESI in positive ion mode is the method of choice. The amine is already protonated in solution, facilitating the formation of the [M+H]⁺ ion, where 'M' represents the free base. The solvent system for ESI-MS should be compatible with the ionization process; typically, a mixture of water and an organic solvent like acetonitrile or methanol with a small amount of a volatile acid (e.g., formic acid) is used to promote protonation and improve signal intensity.[10] High concentrations of non-volatile salts are detrimental to ESI and should be avoided.[10] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing valuable structural information.[11]

ESI-MS Protocol

Objective: To determine the molecular weight of the free base and to study the fragmentation pattern of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (optional)

  • Volumetric flasks and pipettes

Instrumentation:

  • A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).[12]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in methanol or a mixture of methanol and water.[10]

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of 50:50 acetonitrile:water. A small amount of formic acid (0.1%) can be added to the final solution to enhance protonation.[10]

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min or use an LC-MS system.

    • Operate the mass spectrometer in positive ion mode.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to maximize the signal of the protonated molecule.

    • Acquire the full scan mass spectrum over a suitable m/z range (e.g., 100-500).

Tandem MS (MS/MS) Protocol

Objective: To obtain fragment ions for structural elucidation.

Protocol:

  • Precursor Ion Selection: In the MS1 stage, select the protonated molecule [M+H]⁺ as the precursor ion.

  • Collision-Induced Dissociation (CID): In the collision cell (q2), subject the precursor ion to collisions with an inert gas (e.g., argon or nitrogen) at varying collision energies.[13]

  • Fragment Ion Analysis: In the MS2 stage, analyze the resulting fragment ions.

Predicted Mass Spectral Data and Interpretation
  • ESI-MS (Full Scan): The expected protonated molecule [M+H]⁺ for the free base (C₁₃H₁₂ClNO) will be observed.

    • Molecular formula of free base: C₁₃H₁₂ClNO

    • Monoisotopic mass of free base: 233.06

    • Expected [M+H]⁺: m/z 234.07

    • The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for the molecular ion peak and any chlorine-containing fragments.

  • Tandem MS (MS/MS) Fragmentation: The fragmentation of protonated benzylamines can be complex and may involve rearrangements.[14][15]

Table of Predicted Major Fragment Ions:

m/z Proposed Fragment Structure/Loss Notes
217[M+H - NH₃]⁺Loss of ammonia is a common fragmentation pathway for protonated primary amines.[16]
125[C₇H₄ClO]⁺Cleavage of the ether bond.
106[C₇H₈N]⁺Cleavage of the ether bond, with the charge retained on the benzylamine moiety.
91[C₇H₇]⁺Tropylium ion, a common fragment in compounds containing a benzyl group.

Visualizations

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in DMSO-d₆ (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D Lock & Shim C->D E Acquire Spectrum (¹H or ¹³C) D->E F Fourier Transform & Phasing E->F G Referencing & Integration F->G H Structural Elucidation G->H

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Experimental Workflow for ESI-MS/MS Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms MS Analysis cluster_frag_ms Tandem MS (MS/MS) A_ms Prepare Stock Solution (1 mg/mL) B_ms Dilute to 1-10 µg/mL in MeCN/H₂O A_ms->B_ms C_ms Infuse into ESI Source (Positive Mode) B_ms->C_ms D_ms Acquire Full Scan (MS1) C_ms->D_ms E_ms Select [M+H]⁺ Ion D_ms->E_ms F_ms Collision-Induced Dissociation (CID) E_ms->F_ms G_ms Acquire Fragment Ion Spectrum (MS2) F_ms->G_ms H_ms Fragmentation Analysis G_ms->H_ms

Caption: Workflow for ESI-MS/MS sample preparation and analysis.

Conclusion

The combination of NMR and mass spectrometry provides a comprehensive and definitive characterization of this compound. The protocols and interpretive guidelines presented herein are designed to be robust and informative, enabling researchers to confidently verify the structure and purity of this important chemical intermediate. Adherence to proper sample preparation and data acquisition techniques is crucial for obtaining high-quality, reproducible results.

References

  • Bax, A., & Subramanian, S. (1986). A new, highly sensitive, and selective 2D NMR technique for the determination of long-range heteronuclear C-H couplings. Journal of Magnetic Resonance, 67(3), 565-569.
  • Chem-Impex International. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR? Retrieved from [Link]

  • PubMed. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • PubMed. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2015). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... Retrieved from [Link]

  • Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • National MagLab. (2023). Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • PubMed. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

  • ResearchGate. (2022). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

  • ResearchGate. (2015). 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved from [Link]

  • YouTube. (2022). Quickly Understand Tandem Mass Spectrometry (MS/MS). Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(2-Chlorophenoxy)benzylamine Hydrochloride - Synthesis and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(2-Chlorophenoxy)benzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for optimizing the yield and purity of this key chemical intermediate. As a versatile compound used in the development of pharmaceuticals and agrochemicals, achieving high purity is critical for successful downstream applications.[1][2]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My yield for the diaryl ether formation (Step 1: Synthesis of 4-(2-Chlorophenoxy)benzonitrile) is consistently low. What are the common causes?

A1: Low yields in this step, which is typically an Ullmann or Buchwald-Hartwig type C-O cross-coupling reaction, often stem from several critical factors related to reactants, catalysts, and reaction conditions.

  • Causality: The reaction involves the coupling of a phenol with an aryl halide, mediated by a copper or palladium catalyst.[3][4] The efficacy of this reaction is highly sensitive to the activity of the catalyst, the strength of the base used, and the absence of contaminants.

  • Troubleshooting Steps:

    • Base Inefficiency: The base (e.g., K₂CO₃, Cs₂CO₃, NaH) must be strong enough to deprotonate the phenol, forming the nucleophilic phenoxide. It must also be completely dry. Moisture can quench the base and hydrolyze the aryl halide.

      • Solution: Use freshly dried, finely powdered base. For challenging couplings, consider stronger bases like cesium carbonate or sodium hydride.

    • Catalyst Inactivation: The catalyst (e.g., CuI, Pd(OAc)₂) can be poisoned by impurities like sulfur or other coordination-eager compounds. The ligand used in palladium-catalyzed systems is also critical.

      • Solution: Use high-purity starting materials. For palladium-catalyzed reactions, ensure the phosphine ligand is handled under an inert atmosphere to prevent oxidation. The choice of a bulky, electron-rich ligand is often crucial for high yields.[5]

    • Solvent Issues: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used to ensure reactants remain in solution at the required high temperatures.

      • Solution: Ensure the solvent is anhydrous. If the reaction is sluggish, consider switching to a different solvent or increasing the reaction temperature, while monitoring for thermal decomposition.

    • Side Reactions: Homocoupling of the aryl halide or decomposition of starting materials can occur at high temperatures.

      • Solution: Optimize the reaction temperature and time. Run small-scale trials to find the minimum temperature and duration required for full conversion of the limiting reagent.

Q2: I'm observing significant byproducts after the nitrile reduction to the amine (Step 2). How can I improve selectivity?

A2: The reduction of the nitrile to the primary amine is a critical step. The formation of impurities, most commonly the secondary amine (bis[4-(2-chlorophenoxy)benzyl]amine), is a well-known issue.

  • Causality: This side reaction occurs when the newly formed primary amine acts as a nucleophile, reacting with the intermediate imine formed during the reduction process. This leads to a secondary imine, which is then reduced to the secondary amine byproduct.[6][7]

  • Troubleshooting Steps:

    • Reaction Conditions: The presence of ammonia is key to suppressing secondary amine formation. Ammonia competes with the primary amine product in reacting with the intermediate imine.

      • Solution: Conduct the catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon) in a solution saturated with ammonia, such as ethanolic or methanolic ammonia.[8]

    • Reducing Agent Choice: For chemical reductions (e.g., using LiAlH₄ or NaBH₄/CoCl₂), the stoichiometry and addition rate are critical.

      • Solution: Ensure the complete reduction of the nitrile without allowing time for intermediate reactions. Adding the nitrile solution slowly to the reducing agent slurry can sometimes help.

    • Work-up Procedure: Improper work-up can lead to degradation or the formation of other impurities.

      • Solution: Perform the quenching and extraction steps promptly and at low temperatures to minimize side reactions.

Q3: My final product, the hydrochloride salt, precipitates as a sticky oil instead of a crystalline solid. What's going wrong?

A3: The inability to form a crystalline salt is a common issue in amine purification and is almost always related to purity or the crystallization conditions.

  • Causality: The presence of impurities disrupts the crystal lattice formation. Residual solvents can also plasticize the solid, preventing it from becoming a free-flowing powder. Furthermore, the method of HCl addition is critical.

  • Troubleshooting Steps:

    • Purity of the Free Base: The most common cause is an impure free base. The secondary amine byproduct is particularly problematic.

      • Solution: Before salt formation, purify the crude free base amine by column chromatography. Alternatively, attempt to crystallize the free base from a suitable solvent system (e.g., heptane/ethyl acetate).

    • Solvent Choice for Salting: The hydrochloride salt needs to be insoluble in the chosen solvent.

      • Solution: Dissolve the purified free base in a solvent in which the hydrochloride salt has very low solubility, such as diethyl ether, MTBE, or ethyl acetate.[9] Avoid solvents like methanol or ethanol during the precipitation step, as they can solubilize the salt.[10]

    • HCl Addition: Using aqueous HCl introduces water, which can hinder crystallization and make the salt hygroscopic.

      • Solution: Use an anhydrous solution of HCl, such as 2M HCl in diethyl ether or 4M HCl in dioxane. Add the HCl solution dropwise to the stirred solution of the free base at 0 °C. Add only a stoichiometric amount (1.0 equivalents). Excess HCl can also lead to oily products.[11]

    • Inducing Crystallization: If an oil forms initially, it may still be induced to crystallize.

      • Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface. Add a small seed crystal if available. Alternatively, remove the solvent under reduced pressure and attempt to triturate the resulting oil with a non-polar solvent like hexane or pentane.

Q4: The purity of my final product is below 95% by HPLC even after recrystallization. What are the likely impurities and how can I remove them?

A4: Persistent impurities suggest that a simple recrystallization is insufficient for purification, likely because the impurity has similar solubility properties to the desired product or co-crystallizes with it.

  • Causality: The most probable impurities are unreacted 4-(2-chlorophenoxy)benzonitrile, the secondary amine byproduct, or starting materials from the first step (e.g., 2-chlorophenol).

  • Troubleshooting Steps:

    • Identify the Impurity: Use techniques like LC-MS to identify the mass of the impurity, which can help confirm its structure. Compare the HPLC retention time with authentic samples of potential impurities.

    • Purify the Free Base: As mentioned in Q3, purifying the free amine before converting it to the hydrochloride salt is the most effective strategy. The polarity difference between the primary amine, secondary amine, and nitrile is usually large enough for efficient separation by silica gel chromatography.

    • Optimize Recrystallization: If you must purify the salt directly, a systematic approach to solvent screening is necessary.

      • Solution: Use a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for amine hydrochlorides include methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol.[12] The goal is to find a system where the impurity remains in the mother liquor.

    • Acid-Base Wash: Convert the impure salt back to the free base by dissolving it in water and basifying with NaOH. Extract the free base with a solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry it, and then re-precipitate the hydrochloride salt. This process can remove acidic or highly polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The most common and logical synthetic pathway involves two main transformations followed by salt formation.

  • Diaryl Ether Formation: A nucleophilic aromatic substitution (often a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig coupling) is performed between 2-chlorophenol and 4-cyanobenzyl halide or 4-fluorobenzonitrile to produce the intermediate, 4-(2-chlorophenoxy)benzonitrile.[3][4]

  • Nitrile Reduction: The benzonitrile intermediate is then reduced to the primary amine, 4-(2-chlorophenoxy)benzylamine. This is typically achieved via catalytic hydrogenation or with a chemical reducing agent.[13]

  • Salt Formation: The purified free base is dissolved in a suitable solvent and treated with one equivalent of hydrochloric acid to precipitate the final hydrochloride salt.[14]

Q2: What analytical techniques are best for monitoring the reaction and assessing final purity?

A2: A combination of techniques is recommended for robust process control and quality assurance.

  • Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. It allows you to visualize the consumption of starting materials and the formation of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[1] A reversed-phase C18 column with a UV detector is standard. This method can accurately quantify the main component and any impurities, providing a precise purity value (e.g., area percent).[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and final product. It can also detect impurities if they are present in significant amounts (>1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurities.

Q3: What are the best practices for handling and storing the free base, 4-(2-Chlorophenoxy)benzylamine?

A3: Like many benzylamines, the free base can be sensitive to air and light. Over time, it can oxidize, leading to discoloration (often turning yellow or brown) and the formation of imine and other impurities.[16]

  • Storage: Store the purified free base under an inert atmosphere (nitrogen or argon) in an amber vial or a flask protected from light. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Handling: If the material has discolored, it may require purification before use. This can often be achieved by vacuum distillation (if thermally stable) or column chromatography.

Q4: How do I prepare an anhydrous HCl solution for the salt formation step?

A4: Preparing an anhydrous HCl solution is straightforward but must be done with care in a well-ventilated fume hood. A common method is to react acetyl chloride with an alcohol.[10]

  • Take a known volume of a dry solvent, such as diethyl ether or isopropanol, and cool it in an ice bath.

  • Slowly add acetyl chloride dropwise to the cold solvent. The reaction is exothermic and generates HCl gas, which dissolves in the solvent. For every one mole of acetyl chloride, one mole of HCl is produced.

  • After the addition is complete, you will have a solution of HCl in your chosen solvent. This can be titrated to determine the exact concentration before use.

Data Presentation & Experimental Protocols

Table 1: Troubleshooting Summary for Low Purity
Observed IssuePotential Cause(s)Recommended Action(s)
Oily/Sticky HCl SaltImpure free base, residual solvent, excess HCl, water present.Purify free base by chromatography; use anhydrous HCl; triturate with non-polar solvent.
Multiple Spots on TLCIncomplete reaction, side product formation (e.g., secondary amine).Optimize reaction time/temperature; use ammoniacal conditions for reduction.
Purity <95% after RecrystallizationImpurity co-crystallizes with product.Convert salt to free base, purify by chromatography, then re-form the salt.
Product Discoloration (Yellow/Brown)Oxidation of the amine.Store under inert gas, protect from light; purify by chromatography if necessary.
Protocol 1: Reductive Amination to 4-(2-Chlorophenoxy)benzylamine

This protocol is a representative example and may require optimization.

  • Setup: To a hydrogenation vessel, add 4-(2-chlorophenoxy)benzonitrile (1.0 eq).

  • Catalyst & Solvent: Add 5-10 wt% of 5% Palladium on Carbon (Pd/C) catalyst. Add a sufficient volume of 2M ammonia in ethanol to form a slurry that can be stirred effectively.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40 °C). Monitor the reaction progress by observing hydrogen uptake or by periodically taking samples for TLC or HPLC analysis.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-(2-chlorophenoxy)benzylamine as an oil or solid. This crude product should be used directly in the salt formation step or purified further if necessary.

Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
  • Dissolution: Dissolve the crude or purified 4-(2-chlorophenoxy)benzylamine (1.0 eq) in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Cool the solution to 0 °C in an ice bath. Slowly add a stoichiometric amount (1.0 eq) of a solution of HCl in ether (e.g., 2M) dropwise with stirring. A white precipitate should form immediately.

  • Digestion: After the addition is complete, continue stirring the slurry at 0 °C for 30-60 minutes to ensure complete precipitation and to improve the crystal morphology.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.[17]

  • Drying: Dry the white solid under high vacuum to remove all residual solvents.

  • Recrystallization (if needed): Dissolve the dry salt in a minimal amount of hot methanol or isopropanol. Slowly add a non-polar solvent like diethyl ether or ethyl acetate until the solution becomes cloudy. Heat gently until the solution is clear again, then allow it to cool slowly to room temperature and then to 0 °C to form crystals. Filter, wash, and dry as before.

Table 2: Example Recrystallization Solvent Screening
Solvent System (v/v)Solubility (Hot)Solubility (Cold)Expected RecoveryNotes
Isopropanol / Diethyl EtherHighVery LowHighGood for forming well-defined crystals.
Methanol / Ethyl AcetateVery HighLowModerateRisk of oiling out if cooled too quickly.
EthanolHighModerateLowNot ideal due to significant solubility at low temp.
AcetonitrileModerateLowModerateCan be effective for removing less polar impurities.

Visualizations

Overall Synthesis and Purification Workflow

G cluster_0 Step 1: Diaryl Ether Synthesis cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Purification & Salt Formation A 2-Chlorophenol + 4-Cyanobenzyl Halide B C-O Cross-Coupling (e.g., Ullmann Reaction) A->B Base, Catalyst (CuI or Pd-based) C Crude 4-(2-Chlorophenoxy)benzonitrile B->C D Catalytic Hydrogenation (e.g., Pd/C, H2, NH3/EtOH) C->D E Crude 4-(2-Chlorophenoxy)benzylamine (Free Base) D->E F Purification Option: Column Chromatography E->F H Salt Formation (Anhydrous HCl in Ether) E->H Direct Path G Pure Free Base F->G G->H I Crude HCl Salt H->I J Recrystallization (e.g., IPA/Ether) I->J K Pure 4-(2-Chlorophenoxy)benzylamine HCl (>99% Purity) J->K

Caption: A typical workflow for the synthesis and purification of 4-(2-Chlorophenoxy)benzylamine HCl.

Troubleshooting Flowchart for Low Purity Issues

G start Start: Final Product Purity <98% check_impurity Identify Impurity by LC-MS / NMR start->check_impurity is_starting_material Impurity is Starting Material? check_impurity->is_starting_material is_side_product Impurity is Reaction Side Product (e.g., Secondary Amine)? check_impurity->is_side_product no optimize_reaction Action: Optimize Reaction (Increase time, temp, stoichiometry) is_starting_material->optimize_reaction yes optimize_reduction Action: Optimize Reduction (Add NH3, change catalyst/reagent) is_side_product->optimize_reduction yes recrystallize Action: Re-run Recrystallization with different solvent system is_side_product->recrystallize no / unknown purify_step Action: Purify Intermediate or Free Base via Column Chromatography optimize_reaction->purify_step optimize_reduction->purify_step end End: Achieve Target Purity purify_step->end recrystallize->end

Caption: A logical flowchart for diagnosing and resolving issues of low product purity.

References

  • Zhu, J., et al. (2022). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing Benzylamine salts.
  • Reddit. (2023). How to purify Benzylamine? r/OrganicChemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of benzylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing O-benzylhydroxylamine hydrochloride.
  • Google Patents. (n.d.). Process for producing 4-(4-alkylphenoxy) benzylamines.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride? Retrieved from [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. Retrieved from [Link]

  • Smajgl, D., et al. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • American Fuel & Petrochemical Manufacturers. (n.d.). Question 69: How do you detect that amine salts are forming and causing corrosion... Retrieved from [Link]

  • ResearchGate. (2024). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing benzydamine hydrochloride impurity B.
  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]

  • ResearchGate. (2024). Recent Advances in Diaryl Ether Synthesis. Retrieved from [Link]

  • Forsyth, C. J., & Strieter, E. R. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

Sources

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